molecular formula C24H22Cl2NP B1603627 Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride CAS No. 99662-46-1

Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride

Cat. No. B1603627
CAS RN: 99662-46-1
M. Wt: 426.3 g/mol
InChI Key: JHQWTRCLYUFMSJ-UHFFFAOYSA-M
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Description



  • Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride is a chemical compound with the empirical formula C24H21ClNP·HCl.

  • It is a solid substance with a molecular weight of 426.32 g/mol.

  • The compound is commonly used as a reactant in various chemical processes.





  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of triphenylphosphine with 2-pyridinemethanol, followed by chlorination to form the chloride salt.





  • Molecular Structure Analysis



    • The compound’s molecular formula is C24H21ClNP·HCl.

    • It consists of a triphenylphosphonium cation (C24H21P+) and a chloride anion (Cl-) linked by a hydrogen chloride molecule (HCl).





  • Chemical Reactions Analysis



    • Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride is a versatile reagent for C-C bond formation reactions.

    • It is used in the preparation of catechol derivatives as fluorescent chemosensors for wide-range pH detection and naphthalene derivatives as human cytomegalovirus (HCMV) protease inhibitors.





  • Physical And Chemical Properties Analysis



    • Melting point: 249-254°C (lit.)

    • Form: Solid

    • Solubility: Insoluble in water

    • Stability: Store in a dry, cool, and well-ventilated place under nitrogen to protect from moisture.




  • Scientific Research Applications

    Reaction Mechanisms and Synthesis

    • Triphenyl(trichlormethyl) phosphonium chloride reacts with various phosphanes to form differently substituted salts, undergoing dechlorination as the first step in the reaction. This process forms dichlorophosphorane and ylides, leading to varying subsequent reactions based on substituents at phosphorus (Appel, Schöler, & Wihler, 1979).
    • A study on the synthesis of triphenylphosphonopropionbetainetriorganotin(IV) salts illustrates nucleophilic displacement reactions from triorganotins, forming high-yield chloride compounds (Ng & Zuckerman, 1982).

    Applications in Corrosion Inhibition

    • Certain organic phosphonium chloride derivatives, including triphenyl phosphonium compounds, have been found to inhibit the corrosion of iron in acid environments. These compounds act as mixed-type inhibitors, with efficiency increasing at higher concentrations (Khaled, 2004).

    Molecular Structure and Properties

    • The molecular structure and properties of triphenylphosphonium salts have been extensively studied. For example, the crystal structure of benzyl triphenyl phosphonium chlorometallate shows isolated elongated tetrahedral structures and exhibits antibacterial activity (Hafiz, 2008).
    • Triphenylphosphonium salts have been evaluated for their interaction with DNA, indicating potential applications in cancer drug research. The affinity of these compounds for DNA has been demonstrated through Raman spectroscopy, suggesting a possible mechanism in the anti-cancer process (Xie et al., 2008).

    Polymer and Material Science Applications

    • Phosphonium poly(ionic liquids) derived from triphenylphosphonium chloride have been synthesized, demonstrating responsiveness to halide ions and temperature. These materials exhibit potential as dispersants for carbon nanotubes and as responsive materials in various applications (Biswas et al., 2016).

    Other Applications

    • Triphenylphosphonium compounds have been used in the preparation of various molecular structures and intermediates, demonstrating their versatility in organic synthesis and material science (Ramirez, Rhum, & Smith, 1965).

    Safety And Hazards



    • Avoid contact with eyes, skin, and clothing.

    • Handle in a well-ventilated area.

    • Protect from dust formation.

    • Refer to the Certificate of Analysis for specific safety data.




  • Future Directions



    • Further research could explore its applications in catalysis, organic synthesis, and medicinal chemistry.




    Please note that the availability and pricing information are not currently provided. For more detailed information, you can refer to the relevant papers and technical documents12. If you have any specific questions or need further details, feel free to ask!


    properties

    IUPAC Name

    triphenyl(pyridin-2-ylmethyl)phosphanium;chloride;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H21NP.2ClH/c1-4-13-22(14-5-1)26(23-15-6-2-7-16-23,24-17-8-3-9-18-24)20-21-12-10-11-19-25-21;;/h1-19H,20H2;2*1H/q+1;;/p-1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JHQWTRCLYUFMSJ-UHFFFAOYSA-M
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)[P+](CC2=CC=CC=N2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl.[Cl-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H22Cl2NP
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90583771
    Record name Triphenyl[(pyridin-2-yl)methyl]phosphanium chloride--hydrogen chloride (1/1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90583771
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    426.3 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride

    CAS RN

    99662-46-1
    Record name Triphenyl[(pyridin-2-yl)methyl]phosphanium chloride--hydrogen chloride (1/1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90583771
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride
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    Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride
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    Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride
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    Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride
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    Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride

    Citations

    For This Compound
    7
    Citations
    L Veronese, M Brivio, P Biagini, R Po, I Tritto… - …, 2020 - ACS Publications
    Organic quaternary phosphonium salts are used in conjunction with chromium salen complexes in the alternating copolymerization of CO 2 and cyclohexene oxide (CHO) or propylene …
    Number of citations: 29 pubs.acs.org
    E Evangelio, J Hernando, I Imaz… - … A European Journal, 2008 - Wiley Online Library
    The synthesis and characterization of a new family of catechol derivatives designed to behave as fluorescent chemosensors for wide‐range pH detection has been described. These …
    Z Cheng, RC Winant, SS Gambhir - Journal of Nuclear Medicine, 2005 - Soc Nuclear Med
    Numerous new molecular targets for diseases are rapidly being identified and validated in the postgenomic era, urging scientists to explore novel techniques for accelerating molecular …
    Number of citations: 28 jnm.snmjournals.org
    S Bouguessa, AK Gouasmia, L Ouahab, S Golhen… - Synthetic metals, 2010 - Elsevier
    The detailed synthesis of a new series of conjugated TTF ligands with nitrogen-based aromatic heterocycle are presented. In all these molecules, trimethyl-TTF or TTF skeleton are …
    Number of citations: 13 www.sciencedirect.com
    M Üçüncü, E Karakuş, M Emrullahoğlu - New Journal of Chemistry, 2015 - pubs.rsc.org
    We designed a “turn-on” type fluorescent probe based on a BODIPY–pyridine conjugate which exhibits high selectivity towards Au(III) ions and, also responds to changes in the pH …
    Number of citations: 28 pubs.rsc.org
    R Castro-Rodrigo, MA Esteruelas, AM López… - …, 2010 - ACS Publications
    The reactions of (2-pyridyl)methylenecyclobutane with the metal fragments [OsTp(P i Pr 3 )] + and [OsCp(P i Pr 3 )] + (Tp = hydridotris(pyrazolyl)borate, Cp = cyclopentadienyl) are shown…
    Number of citations: 13 pubs.acs.org
    A Gopalsamy, K Lim, JW Ellingboe… - Journal of medicinal …, 2004 - ACS Publications
    Through high throughput screening of various libraries, substituted styryl naphthalene 6 was identified as an HCMV protease inhibitor. Optimization of various regions of the lead …
    Number of citations: 27 pubs.acs.org

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